2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15386379
InChI: InChI=1S/C25H24N4O2S/c1-25(2)11-17-20(18(30)12-25)19(16-9-6-10-26-13-16)21-22(27-17)28-24(29-23(21)31)32-14-15-7-4-3-5-8-15/h3-10,13,19H,11-12,14H2,1-2H3,(H2,27,28,29,31)
SMILES:
Molecular Formula: C25H24N4O2S
Molecular Weight: 444.6 g/mol

2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

CAS No.:

Cat. No.: VC15386379

Molecular Formula: C25H24N4O2S

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione -

Specification

Molecular Formula C25H24N4O2S
Molecular Weight 444.6 g/mol
IUPAC Name 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Standard InChI InChI=1S/C25H24N4O2S/c1-25(2)11-17-20(18(30)12-25)19(16-9-6-10-26-13-16)21-22(27-17)28-24(29-23(21)31)32-14-15-7-4-3-5-8-15/h3-10,13,19H,11-12,14H2,1-2H3,(H2,27,28,29,31)
Standard InChI Key VVFZYRADGDRKPK-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C

Introduction

2-Benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrimidines and quinolines. This compound is notable for its structural intricacies and potential biological applications, particularly in medicinal chemistry and drug development.

Synthesis and Reactions

The synthesis of 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. These methods can be optimized for yield and purity based on specific reaction conditions, such as temperature control and the use of protective groups to prevent unwanted side reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, typically performed under controlled conditions to optimize yield and selectivity.

Biological Activities

This compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis.

Structural Similarities and Variations

Several compounds share structural similarities with 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. These include variations such as the replacement of the benzylsulfanyl group with other sulfur-containing moieties or the introduction of halogen substituents.

Structural Variations

Compound NameKey FeaturesBiological Implications
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolineDichlorophenyl group instead of pyridin-3-ylEnhanced biological activity due to additional halogen substituents
8,8-dimethyl-2-methylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolineMethylsulfanyl instead of benzylsulfanylVariation in sulfur substitution impacting reactivity
2-(pyridin-3-yl)-pyrimidine derivativesSimplified structure focusing on pyrimidine coreKnown for specific inhibitory activities against RET proteins

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